

Comparative Technical Analysis: Chloroacetamide vs. 2-Chloro-N-(2-oxobutyl)acetamide

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Compound of Interest

Compound Name: 2-chloro-N-(2-oxobutyl)acetamide

CAS No.: 1461707-65-2

Cat. No.: B1465916

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Executive Summary

This technical guide delineates the structural, mechanistic, and functional differences between Chloroacetamide (2-chloroacetamide) and its functionalized derivative, **2-chloro-N-(2-oxobutyl)acetamide**. While both share the

-chloroacetamide "warhead"—a potent electrophile capable of alkylating sulfhydryl groups—their applications diverge significantly in drug development.

- Chloroacetamide acts primarily as a terminal alkylating agent. It is historically utilized as a biocide and preservative due to its ability to irreversibly inhibit essential enzymes, though its use is increasingly restricted due to reproductive toxicity.
- **2-Chloro-N-(2-oxobutyl)acetamide** serves as a bifunctional scaffold. The addition of the 2-oxobutyl group transforms the molecule into a "pre-heterocyclic" intermediate. It is designed not just to alkylate, but to undergo intramolecular cyclodehydration (e.g., Robinson-Gabriel synthesis) to form oxazole rings, a critical pharmacophore in medicinal chemistry.

Section 1: Chemical Identity & Structural Logic[1]

The fundamental difference lies in the amide nitrogen substitution. Chloroacetamide is a primary amide, maximizing its charge density and water solubility. The oxobutyl derivative is a

secondary amide linked to a ketone, introducing a second electrophilic center and enabling cyclization chemistry.

Table 1: Physicochemical Comparison

Feature	Chloroacetamide	2-Chloro-N-(2-oxobutyl)acetamide
CAS Number	79-07-2	1461707-65-2
Molecular Formula		
Molecular Weight	93.51 g/mol	163.60 g/mol
Structure		
Functional Class	Primary -haloamide	Secondary -haloamide / -aminoketone deriv.
Solubility	High (Water, Ethanol)	Moderate (Organic solvents: DCM, EtOAc)
Primary Reactivity	Intermolecular (Alkylation)	Intramolecular Cyclization /

Section 2: Mechanistic Reactivity & Signaling Pathways

Chloroacetamide: The "Cysteine Hunter"

Chloroacetamide is a "hard" electrophile. Its mechanism of action is a classic bimolecular nucleophilic substitution (

) of cysteine residues in proteins.

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- Mechanism: The nucleophilic sulfur attacks the

-carbon, displacing the chloride ion.

- Outcome: Formation of a stable thioether bond (). This irreversibly alters protein folding or blocks active sites (e.g., in glyceraldehyde-3-phosphate dehydrogenase), leading to cell death.

2-Chloro-N-(2-oxobutyl)acetamide: The "Oxazole Precursor"

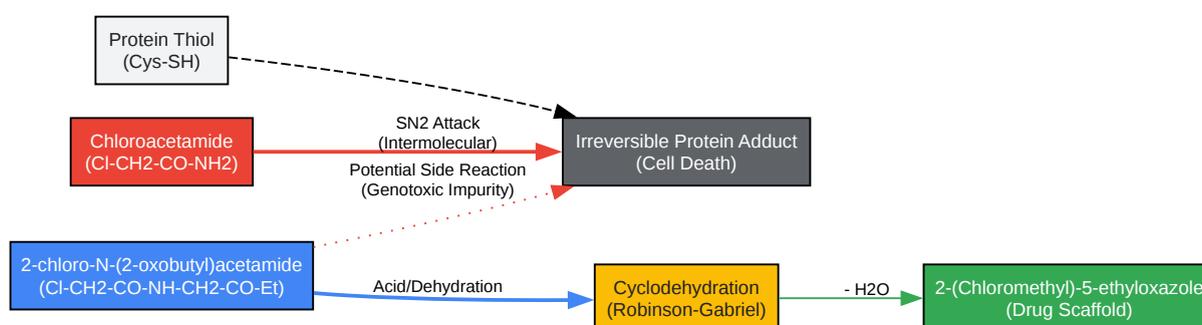
This compound possesses two electrophilic centers: the alkyl chloride and the ketone carbonyl. While it can alkylate thiols, its synthetic value lies in its ability to cyclize. Under dehydrating conditions (e.g.,

or

), the amide oxygen attacks the ketone carbonyl, followed by dehydration, to form a 2-(chloromethyl)-5-ethyloxazole.

Visualization: Reactivity Divergence

The following diagram illustrates the divergent pathways: Chloroacetamide leading to protein adducts, and the oxobutyl derivative leading to heterocyclic synthesis.



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Caption: Figure 1. Divergent reactivity pathways. Chloroacetamide acts as a terminal alkylator (red path), while the oxobutyl derivative is designed for cyclization into oxazole scaffolds

(blue/green path).

Section 3: Synthesis & Production Protocols

Synthesis of Chloroacetamide

Industrial Route: Ammonolysis of ethyl chloroacetate.^[1]

- Critical Control: Temperature must be kept low (<10°C) to prevent displacement of the chloride by ammonia (which would form glycine amide).

Synthesis of 2-Chloro-N-(2-oxobutyl)acetamide

Laboratory Route: Acylation of 1-amino-2-butanone hydrochloride. This reaction requires careful pH control to liberate the amine from its salt without hydrolyzing the chloroacetyl chloride.

Step-by-Step Protocol:

- Reagents: 1-Amino-2-butanone HCl (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (2.2 eq), Dichloromethane (DCM).
- Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
- Procedure:
 - Suspend amino-ketone HCl in DCM at 0°C.
 - Add Triethylamine dropwise (exothermic).
 - Add Chloroacetyl chloride dropwise over 30 mins, maintaining T < 5°C.
 - Stir at RT for 3 hours.
- Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. , then Brine. Dry over

- Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography.

Section 4: Applications in Drug Discovery

Chloroacetamide: The "Covalent Probe"

In modern drug discovery, chloroacetamide is rarely a drug itself due to toxicity. However, it is extensively used in Tethering and Fragment-Based Drug Discovery (FBDD).

- Application: Researchers screen libraries of chloroacetamide-tagged fragments against a protein target containing a cysteine near the active site.
- Validation: If a fragment binds (even weakly), the chloroacetamide "warhead" locks it in place via a covalent bond, allowing crystallographic identification of the binding pose.

2-Chloro-N-(2-oxobutyl)acetamide: The "Heterocyclic Builder"

This compound is a specific intermediate for synthesizing Oxazoles.

- Medicinal Relevance: Oxazoles are bioisosteres for amides and esters, improving metabolic stability.
- Workflow:
 - Cyclization: Convert **2-chloro-N-(2-oxobutyl)acetamide** to 2-(chloromethyl)-5-ethyloxazole.
 - Functionalization: Displace the remaining chloride with a secondary amine (e.g., piperazine, morpholine) to generate a library of bioactive compounds.
 - Target Classes: This scaffold is common in kinase inhibitors and antibiotics (e.g., related to streptogramin structures).

Section 5: Safety & Toxicology (E-E-A-T)

Chloroacetamide (CAS 79-07-2)[2][3]

- Hazard:H361f (Suspected of damaging fertility). H317 (Skin sensitizer).

- Status: Banned or severely restricted in cosmetics (EU Regulation 1223/2009).
- Handling: Requires full PPE and fume hood. It sublimes slightly, posing an inhalation risk.

2-Chloro-N-(2-oxobutyl)acetamide (CAS 1461707-65-2)

- Hazard: Treated as a Potential Genotoxic Impurity (PGI).
- Rationale: Like all

-haloacetamides, it can alkylate DNA. However, its higher molecular weight and lower vapor pressure reduce inhalation risk compared to chloroacetamide.

- Control Strategy: In drug substances, this intermediate must be purged to ppm levels (TTC limit typically < 1.5 μ g/day) to ensure patient safety.

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